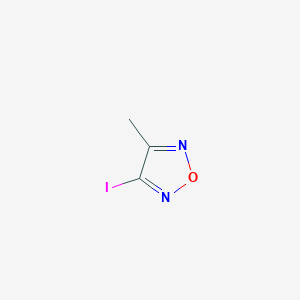
3-Iodo-4-methyl-1,2,5-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-methyl-1,2,5-oxadiazole is an organic compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-1,2,5-oxadiazole typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . Another method involves the iodine-promoted one-pot synthesis via sp3 C–H functionalization, which includes oxidative amination and base-mediated cyclization of methylhetarenes and acylhydrazines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The oxadiazole ring can be formed or modified through cyclization reactions involving hydrazides and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, anhydrides, activated carboxylic acids, iodine, and various bases and solvents. Reaction conditions typically involve moderate temperatures and the use of catalysts or promoters to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while cyclization reactions can produce different oxadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-methyl-1,2,5-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: Oxadiazole derivatives have shown potential as anticancer, vasodilator, anticonvulsant, and antidiabetic agents.
Material Science: The compound can be used as a high-energy material due to its favorable oxygen balance and positive heat of formation.
Biological Research: Oxadiazoles are used as pharmacophores or aromatic linkers in the design of biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-methyl-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives can inhibit enzymes such as thymidylate synthase, histone deacetylase, and topoisomerase II, leading to anticancer effects . The compound can also act on pathways such as the NF-kB signaling pathway and tubulin polymerization, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Iodo-4-methyl-1,2,5-oxadiazole include other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole . These compounds share the oxadiazole ring structure but differ in the positions of the nitrogen and oxygen atoms.
Uniqueness
This compound is unique due to the presence of the iodine atom and the specific arrangement of the methyl group and the oxadiazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C3H3IN2O |
|---|---|
Molekulargewicht |
209.97 g/mol |
IUPAC-Name |
3-iodo-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C3H3IN2O/c1-2-3(4)6-7-5-2/h1H3 |
InChI-Schlüssel |
MPGUIXNPVONOAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11927557.png)





![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)


